(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol
Overview
Description
Mechanism of Action
Mode of Action
Thienopyrimidines often work by inhibiting the function of target enzymes or pathways .
Biochemical Pathways
Thienopyrimidines, in general, can affect various biochemical pathways depending on their specific targets .
Result of Action
Thienopyrimidines can have various effects depending on their specific targets .
Biochemical Analysis
Biochemical Properties
(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with phosphatidylinositol-3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . The compound acts as an inhibitor of PI3K, thereby modulating the PI3K/Akt signaling pathway, which is crucial in many cellular processes. Additionally, (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol may interact with other biomolecules, such as proteins involved in cell cycle regulation and apoptosis .
Cellular Effects
The effects of (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol on various cell types and cellular processes are profound. By inhibiting PI3K, the compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . This inhibition can result in reduced cell proliferation and increased apoptosis, particularly in cancer cells where the PI3K/Akt pathway is often deregulated . Furthermore, (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol may affect other signaling pathways and cellular functions, contributing to its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol involves its binding interactions with specific biomolecules. The compound binds to the ATP-binding site of PI3K, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as Akt, leading to the suppression of the PI3K/Akt signaling pathway . Additionally, (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of PI3K and other targets, resulting in prolonged effects on cell proliferation and survival .
Dosage Effects in Animal Models
The effects of (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys . The interaction with cytochrome P450 enzymes can affect the metabolic flux and levels of other metabolites, potentially influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by its affinity for different cellular compartments .
Subcellular Localization
The subcellular localization of (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PI3K and other targets . It may also be transported to other cellular compartments, such as the nucleus, where it can influence gene expression and other nuclear processes . Post-translational modifications and targeting signals play a role in directing (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol to specific subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of thieno[3,2-d]pyrimidine derivatives with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as acetic acid or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving crystallization and purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
(1-Thieno[2,3-d]pyrimidin-4-ylpiperid-4-yl)methanol: Similar structure but different positional isomer.
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: Another thieno[3,2-d]pyrimidine derivative with different substituents
Uniqueness
(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c16-7-9-1-4-15(5-2-9)12-11-10(3-6-17-11)13-8-14-12/h3,6,8-9,16H,1-2,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMVQNYPOJJGNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=NC3=C2SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640412 | |
Record name | [1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-26-2 | |
Record name | 1-Thieno[3,2-d]pyrimidin-4-yl-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910037-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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